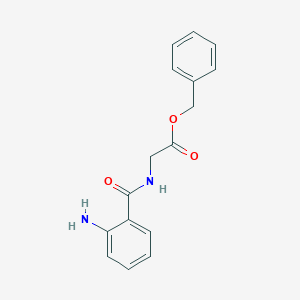

Benzyl 2-(2-aminobenzamido)acetate

Description

Structure

2D Structure

Properties

IUPAC Name |

benzyl 2-[(2-aminobenzoyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c17-14-9-5-4-8-13(14)16(20)18-10-15(19)21-11-12-6-2-1-3-7-12/h1-9H,10-11,17H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBJXAZBLCOYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570277 | |

| Record name | Benzyl N-(2-aminobenzoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150374-97-3 | |

| Record name | Benzyl N-(2-aminobenzoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Benzyl 2 2 Aminobenzamido Acetate and Analogues

Direct Synthesis Routes to Benzyl (B1604629) 2-(2-aminobenzamido)acetate

The direct formation of the target compound, Benzyl 2-(2-aminobenzamido)acetate, can be approached through several synthetic pathways that create the amide bond between a 2-aminobenzoyl moiety and a glycine (B1666218) benzyl ester fragment.

Condensation Reactions of Benzyl Chloroacetate (B1199739) with 2-Aminobenzamide (B116534)

The synthesis of this compound can be theoretically achieved through the nucleophilic substitution reaction between 2-aminobenzamide and benzyl chloroacetate. In this proposed condensation reaction, the primary amino group of 2-aminobenzamide acts as a nucleophile, attacking the electrophilic carbon atom of the chloroacetyl group in benzyl chloroacetate. This results in the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond, yielding the desired N-acylated product. The reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct and to enhance the nucleophilicity of the amine.

Benzyl chloroacetate is a known reagent in organic synthesis, often used for introducing a benzyl acetate (B1210297) moiety. solubilityofthings.com Its reactivity in nucleophilic substitution reactions makes it a suitable candidate for this transformation. solubilityofthings.com The presence of the benzyl ester provides a means for potential deprotection to the corresponding carboxylic acid if required for further derivatization.

N-Acylation Approaches Involving Amino Acid Derivatives

An effective method for the synthesis of N-(2-aminobenzoyl)acetate derivatives involves the N-acylation of amino acid derivatives. thieme-connect.com This strategy has been successfully applied to the synthesis of related structures and is adaptable for producing this compound. The general approach involves the coupling of a protected amino acid, in this case, glycine benzyl ester, with a 2-aminobenzoyl precursor. Glycine benzyl ester serves as a key intermediate in these condensation reactions. sigmaaldrich.com

One innovative approach utilizes a UV-light-induced dehydrogenative N-acylation of amines with 2-nitrobenzaldehydes, which can be adapted for amino acid derivatives to smoothly yield N-(2-aminobenzoyl)acetate derivatives at room temperature. thieme-connect.com This photochemical method offers a mild and efficient alternative to traditional coupling techniques. researchgate.net The synthesis of N-(2-aminobenzoyl)glycine benzyl ester, another name for the target compound, is noted as an intermediate in drug discovery research, highlighting its relevance. arborpharmchem.com

Synthesis of Key Precursors and Intermediates: 2-Aminobenzamide and Related Structures

The availability and efficient synthesis of key precursors, particularly 2-aminobenzamide, are crucial for the successful production of this compound and its analogues. Various synthetic routes have been developed to access these foundational molecules.

Isatoic Anhydride-Mediated Routes to 2-Aminobenzamides

A widely employed and effective method for the synthesis of 2-aminobenzamide and its derivatives is through the reaction of isatoic anhydride (B1165640) with an appropriate amine. nih.govresearchgate.net This method is valued for its operational simplicity and the high yields of the resulting products. The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl groups of the isatoic anhydride, leading to a ring-opening and subsequent decarboxylation to afford the 2-aminobenzamide derivative. mdpi.com

Both conventional heating and microwave-assisted procedures have been developed for this transformation. nih.govmdpi.com The conventional method typically involves refluxing a solution of isatoic anhydride and the amine in a solvent such as dimethylformamide (DMF). mdpi.com Microwave irradiation offers a more rapid and environmentally friendly alternative, often leading to high yields in shorter reaction times. nih.govmdpi.com However, the conventional heating method may be preferred for thermally sensitive compounds. mdpi.com

| Method | Reaction Conditions | Advantages | Disadvantages | Typical Yields |

|---|---|---|---|---|

| Conventional Heating | Reflux in DMF for several hours. mdpi.com | Good for thermally sensitive compounds, high yields. mdpi.com | Longer reaction times. mdpi.com | Good to excellent. nih.gov |

| Microwave Irradiation | Microwave heating for a few minutes. mdpi.com | Time-efficient, environmentally friendly. nih.govmdpi.com | May result in lower yields for some thermo-sensitive compounds. mdpi.com | Good to excellent. nih.gov |

UV-Light-Induced Dehydrogenative N-Acylation of 2-Nitrobenzaldehydes

A novel and green approach for the synthesis of 2-aminobenzamides is the UV-light-induced dehydrogenative N-acylation of amines with 2-nitrobenzaldehydes. thieme-connect.comresearchgate.net This one-pot strategy is considered mild and efficient, proceeding in high yields under UV irradiation at room temperature. researchgate.net The reaction has been successfully applied to a range of amines, including amino acid derivatives, to produce N-(2-aminobenzoyl)acetate derivatives. thieme-connect.com

The proposed mechanism for this photochemical reaction involves the in-situ conversion of the nitro group to a nitroso intermediate, which then participates in the acylation and subsequent reduction to the amine. This method avoids the need for harsh reagents or catalysts, making it an attractive option for sustainable chemical synthesis. researchgate.net

| Parameter | Description |

|---|---|

| Reactants | 2-Nitrobenzaldehydes and amines (including amino acid derivatives). thieme-connect.com |

| Conditions | UV light irradiation at room temperature. researchgate.net |

| Advantages | Mild, efficient, one-pot, green methodology, high yields. researchgate.net |

| Applicability | Synthesis of a variety of 2-aminobenzamides and N-(2-aminobenzoyl)acetate derivatives. thieme-connect.com |

Sustainable Synthesis Approaches Utilizing Natural Deep Eutectic Solvents

In the pursuit of greener and more sustainable chemical processes, Natural Deep Eutectic Solvents (NADES) have emerged as promising alternative reaction media. nih.govelsevierpure.com NADES are mixtures of natural compounds, such as sugars, amino acids, and organic acids, that form a eutectic mixture with a melting point lower than the individual components. elsevierpure.comresearchgate.net These solvents are characterized by their low toxicity, biodegradability, and low cost. nih.gov

The application of NADES has been successfully demonstrated in the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, which are derived from 2-aminobenzamide. nih.gov For instance, a NADES prepared from ascorbic acid and choline (B1196258) chloride has been used as an efficient, metal-free, and solvent-free medium for the cyclocondensation of 2-aminobenzamide with aldehydes. nih.gov This approach offers high yields, short reaction times, and the potential for solvent recycling, aligning with the principles of green chemistry. nih.gov

Chemoenzymatic synthesis harnesses the remarkable catalytic power and selectivity of enzymes to perform chemical transformations. This approach offers a green and efficient alternative to traditional chemical methods for amide bond formation, operating under mild conditions (neutral pH, room temperature) with exceptional levels of chemo-, regio-, and stereoselectivity. For the synthesis of complex and chiral benzamidoacetate analogues, enzymatic methods are particularly valuable.

Hydrolase-Catalyzed Amide Synthesis

The most common chemoenzymatic strategy for forming amide bonds is the use of hydrolase enzymes, such as lipases, proteases, and acylases. While the natural function of these enzymes is to hydrolyze ester and amide bonds, the reaction can be reversed under non-aqueous or low-water conditions to favor synthesis.

The primary mechanism is the aminolysis of esters . In this kinetically controlled process, the enzyme catalyzes the acylation of an amine (the nucleophile) using an ester as the acyl donor. The reaction proceeds through a covalent acyl-enzyme intermediate. A wide range of enzymes have been employed for this purpose, but Candida antarctica lipase (B570770) B (CALB) , often used in an immobilized form (e.g., Novozym 435), is one of the most robust and versatile biocatalysts for amide synthesis. It accepts a broad array of substrates and exhibits excellent stability in organic solvents.

For the synthesis of the target scaffold, a lipase could catalyze the reaction between a 2-aminobenzoyl ester and benzyl 2-aminoacetate, or vice versa, to form the desired amide linkage.

Enantioselective Synthesis and Kinetic Resolution

A key advantage of enzymatic catalysis is its inherent stereoselectivity. This property can be exploited to produce enantiomerically pure compounds from racemic starting materials through a process called kinetic resolution .

In the kinetic resolution of a racemic amine, the enzyme will selectively acylate one enantiomer at a much higher rate than the other. This results in a mixture of the acylated (R)-amide and the unreacted (S)-amine (or vice versa), which can then be separated. While the maximum yield for the desired product in a standard kinetic resolution is 50%, this can be overcome by a Dynamic Kinetic Resolution (DKR) . In a DKR process, the enzymatic resolution is combined with an in-situ racemization of the slower-reacting enantiomer, typically using a metal catalyst. This continuous racemization of the starting material allows, in principle, for the complete conversion of the racemate into a single, enantiomerically pure product with a theoretical yield of up to 100%.

Table 5: Key Enzyme Classes for Chemoenzymatic Amide Synthesis

| Enzyme Class | Typical Acyl Donor | Typical Nucleophile | Key Applications & Features |

|---|---|---|---|

| Lipases (e.g., CALB) | Esters, Carboxylic Acids | Primary & Secondary Amines | Broad substrate scope, high stability in organic media, excellent for kinetic resolutions. |

| Proteases (e.g., Thermolysin) | Amino Acid Esters | Amino Acids/Peptides, Amines | Primarily used for peptide bond formation, often highly specific. |

| Acylases (e.g., Aminoacylase) | N-Acyl Amino Acids | Water (hydrolysis) or Amines (synthesis) | Used industrially for the resolution of racemic N-acetyl amino acids. |

| Adenylating Enzymes | Carboxylic Acids / Amino Acids | Amines | ATP-dependent mechanism; mimics natural peptide synthesis, offering high efficiency. |

Advanced Spectroscopic and Spectrometric Characterization of Benzyl 2 2 Aminobenzamido Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of Benzyl (B1604629) 2-(2-aminobenzamido)acetate provides specific information about the chemical environment of the hydrogen atoms in the molecule. In a study using a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the compound showed distinct signals corresponding to the different proton groups. amazonaws.com

The spectrum reveals a complex multiplet between δ 7.42-7.35 ppm, integrating to six protons. This region corresponds to the five protons of the benzyl group's phenyl ring and one of the aromatic protons from the aminobenzoyl moiety. amazonaws.com A triplet of doublets at δ 7.20 ppm is assigned to another aromatic proton of the aminobenzoyl ring. amazonaws.com The remaining two aromatic protons of the aminobenzoyl group, along with the amide proton, appear as a broad multiplet between δ 6.60-6.30 ppm. amazonaws.com

A key singlet signal at δ 5.40 ppm, integrating to two protons, is attributed to the benzylic methylene (B1212753) (-CH₂) protons adjacent to the ester oxygen. amazonaws.com The two protons of the glycine (B1666218) methylene group (-CH₂-) appear as a doublet at δ 4.40 ppm with a coupling constant (J) of 5.2 Hz, indicating coupling with the adjacent amide proton. amazonaws.com A broad singlet corresponding to the two protons of the primary amine (-NH₂) is observed at δ 5.50 ppm. amazonaws.com

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.42-7.35 | m | 6H | - | Ar-H (Benzyl) and 1 Ar-H (Aminobenzoyl) |

| 7.20 | td | 1H | 8.0, 1.2 | Ar-H (Aminobenzoyl) |

| 6.60-6.30 | m | 3H | - | Ar-H (Aminobenzoyl) and NH |

| 5.50 | bs | 2H | - | -NH ₂ |

| 5.40 | s | 2H | - | -O-CH ₂-Ph |

| 4.40 | d | 2H | 5.2 | -NH-CH ₂- |

¹H NMR Data for Benzyl 2-(2-aminobenzamido)acetate (400 MHz, CDCl₃) amazonaws.com Abbreviations: s = singlet, d = doublet, td = triplet of doublets, m = multiplet, bs = broad singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the spectrum recorded at 100 MHz in CDCl₃ shows a total of 14 distinct carbon signals, consistent with the proposed structure. amazonaws.com

The two carbonyl carbons are observed at δ 170.3 ppm and δ 169.5 ppm, corresponding to the ester and amide groups, respectively. The carbon atom of the aminobenzoyl ring attached to the amino group (C-NH₂) appears at δ 149.1 ppm. amazonaws.com The aromatic carbons of the benzyl and aminobenzoyl rings resonate in the typical region of δ 115-136 ppm. Specifically, the signals are found at δ 135.4, 132.9, 128.9, 128.7, 128.0, 127.7, 117.5, 116.9, and 115.3 ppm. amazonaws.com The benzylic carbon (-O-C H₂-Ph) is observed at δ 67.5 ppm, while the glycine methylene carbon (-NH-C H₂-) appears at δ 41.8 ppm. amazonaws.com

| Chemical Shift (δ) (ppm) | Assignment |

| 170.3 | C =O (Ester) |

| 169.5 | C =O (Amide) |

| 149.1 | Ar-C -NH₂ |

| 135.4 | Ar-C |

| 132.9 | Ar-C H |

| 128.9 | Ar-C H |

| 128.7 | Ar-C H |

| 128.0 | Ar-C |

| 127.7 | Ar-C H |

| 117.5 | Ar-C H |

| 116.9 | Ar-C |

| 115.3 | Ar-C H |

| 67.5 | -O-C H₂-Ph |

| 41.8 | -NH-C H₂- |

¹³C NMR Data for this compound (100 MHz, CDCl₃) amazonaws.com

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are often employed to make unambiguous assignments and confirm the connectivity of the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduresearchgate.net For this compound, a COSY spectrum would show correlations between the adjacent protons on the aromatic rings, confirming their substitution patterns. It would also confirm the coupling between the amide NH proton and the adjacent glycine CH₂ protons. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. libretexts.org This technique is invaluable for definitively assigning carbon signals. For the target molecule, HSQC would show a cross-peak connecting the ¹H signal at δ 4.40 ppm to the ¹³C signal at δ 41.8 ppm, confirming their assignment to the glycine methylene group. Similarly, the benzylic CH₂ protons (δ 5.40 ppm) would correlate with the benzylic carbon (δ 67.5 ppm). libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two to four bonds. libretexts.org This is particularly powerful for connecting different structural fragments. Key HMBC correlations for this compound would include:

A correlation from the benzylic CH₂ protons (δ 5.40 ppm) to the ester carbonyl carbon (δ 170.3 ppm).

A correlation from the glycine CH₂ protons (δ 4.40 ppm) to both the ester carbonyl carbon (δ 170.3 ppm) and the amide carbonyl carbon (δ 169.5 ppm).

Correlations from the amide proton to the amide carbonyl carbon and carbons of the aminobenzoyl ring, confirming the link between the glycine unit and the aromatic ring. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and can also provide structural information based on fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, and thermally labile molecules without causing significant fragmentation. nih.gov The sample, dissolved in a polar solvent, is sprayed through a high-voltage capillary, generating charged droplets from which ions are desolvated and enter the mass analyzer. nih.govnih.gov For this compound, ESI in positive ion mode (ESI+) is effective, typically yielding the protonated molecule [M+H]⁺ or, commonly, a sodium adduct [M+Na]⁺, especially when sodium salts are present as trace impurities. amazonaws.comnih.gov

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms.

For this compound, HRMS analysis using an ESI source confirmed its elemental composition. amazonaws.com The experimentally measured mass of the sodium adduct was found to be extremely close to the theoretically calculated mass.

| Ion | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ |

| C₁₆H₁₆N₂O₃Na | 307.1059 | 307.1051 |

HRMS (ESI+) Data for this compound amazonaws.com

The excellent agreement between the calculated and found mass provides definitive confirmation of the molecular formula C₁₆H₁₆N₂O₃. Similar HRMS analysis has been crucial in confirming the structures of various derivatives. amazonaws.comscialert.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a detailed fingerprint of the molecule's covalent bonds can be obtained. For this compound, the IR spectrum is expected to show a series of characteristic absorption bands corresponding to its distinct functional moieties: the primary amine, the secondary amide, the ester, and the aromatic rings. vscht.czdocbrown.info

The key vibrational modes and their expected absorption ranges are:

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. The secondary amide (N-H) stretch typically appears as a single, sharp band around 3300 cm⁻¹. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz The aliphatic C-H stretches from the benzyl CH₂ group will absorb just below 3000 cm⁻¹ (2960-2850 cm⁻¹). libretexts.org

C=O Stretching: The spectrum will feature two strong carbonyl absorption bands. The ester carbonyl (C=O) stretch is expected in the range of 1750-1735 cm⁻¹. The amide carbonyl (Amide I band) will absorb at a lower wavenumber, typically between 1680-1630 cm⁻¹, due to resonance effects. vscht.cz

N-H Bending: The N-H bending vibration of the primary amine is expected around 1650-1580 cm⁻¹. The amide N-H bend (Amide II band) is typically observed in the 1550-1510 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1600-1450 cm⁻¹ region. vscht.cz

C-O Stretching: The ester C-O stretching vibrations will result in two distinct bands. The C-O-C asymmetric stretch is expected around 1250-1150 cm⁻¹ and the symmetric stretch at a lower frequency. chegg.com

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3500-3300 (two bands) | Medium |

| Secondary Amide | N-H Stretch | ~3300 | Medium, Sharp |

| Aromatic CH | C-H Stretch | 3100-3000 | Variable |

| Aliphatic CH₂ | C-H Stretch | 2960-2850 | Medium |

| Ester Carbonyl | C=O Stretch | 1750-1735 | Strong |

| Amide Carbonyl | C=O Stretch (Amide I) | 1680-1630 | Strong |

| Primary Amine | N-H Bend | 1650-1580 | Variable |

| Amide | N-H Bend (Amide II) | 1550-1510 | Medium |

| Aromatic C=C | C=C Stretch | 1600-1450 | Variable |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by the electronic transitions associated with its aromatic chromophores: the aminobenzoyl moiety and the benzyl group. edinst.com

Absorption Spectroscopy: The UV-Vis absorption spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to exhibit multiple absorption bands. nih.gov The primary absorptions arise from π → π* transitions within the benzene (B151609) rings. The presence of auxochromic groups, such as the amino (-NH₂) and amide (-CONH-) groups, can cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in molar absorptivity (hyperchromic effect). ajol.info

An intense band is expected in the 200-250 nm region, corresponding to the π → π* transitions of the phenyl groups.

A second, less intense band, often showing fine structure, is anticipated around 260-290 nm, also arising from π → π* transitions within the substituted aromatic rings. researchgate.net

Emission Spectroscopy: When excited at a wavelength corresponding to one of its absorption maxima, this compound may exhibit fluorescence. beilstein-journals.org The emission spectrum is typically a mirror image of the longest-wavelength absorption band and occurs at a lower energy (longer wavelength), a phenomenon known as the Stokes shift. The fluorescence properties are highly dependent on the molecular structure and the solvent environment. ajol.info The aminobenzamide portion of the molecule is a known fluorophore, and its emission characteristics would likely dominate the spectrum. nih.gov

Table 2: Hypothetical UV-Vis Absorption and Emission Data for this compound in Acetonitrile

| Spectroscopy Type | λ_max (nm) | Type of Transition |

|---|---|---|

| Absorption | ~240 | π → π* |

| Absorption | ~280 | π → π* |

X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. ijcce.ac.ir This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous elucidation of the molecule's conformation in the solid state. researchgate.net

While the specific crystal structure of this compound is not widely published, analysis of related 2-aminobenzamide (B116534) derivatives allows for predictions of its key structural features. researchgate.netmdpi.com An X-ray diffraction study would reveal:

Molecular Conformation: The dihedral angles between the two aromatic rings and the planarity of the amide group. It is likely that the molecule is non-planar. researchgate.net

Bond Parameters: Precise lengths of all bonds (C-C, C-N, C=O, etc.) and the angles between them.

Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by intermolecular forces. Hydrogen bonds are expected to be a dominant feature, with the amine (N-H) and amide (N-H) groups acting as hydrogen bond donors and the carbonyl (C=O) and amine groups acting as acceptors. researchgate.net These interactions create a supramolecular network that stabilizes the crystal structure.

Analysis of similar structures suggests that the tert-butyl group in related quinazolinones adopts a pseudoaxial position, which can influence molecular conformation significantly. scirp.org

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Thermogravimetry)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition patterns. etamu.eduresearchgate.net Differential Thermogravimetry (DTG) is the first derivative of the TGA curve, and its peaks indicate the temperatures at which the rate of mass loss is at its maximum. researchgate.net

A TGA/DTG analysis of this compound, typically performed under an inert nitrogen atmosphere, would likely reveal a multi-step decomposition process: mdpi.com

Initial Decomposition: The first significant mass loss would likely correspond to the cleavage and volatilization of the benzyl group, as the C-O ester linkage is relatively labile.

Further Fragmentation: Subsequent mass loss at higher temperatures would involve the fragmentation of the remaining 2-(2-aminobenzamido)acetate structure. This could include the loss of carbon monoxide, carbon dioxide, and other small fragments.

Final Residue: At the end of the heating cycle (e.g., up to 700-800 °C), a small amount of carbonaceous residue might remain.

The DTG curve would show distinct peaks corresponding to the maximum rate of decomposition for each of these steps, providing a clearer picture of the decomposition kinetics. researchgate.net

Table 3: Predicted Thermal Decomposition Stages for this compound

| Temperature Range (°C) | Proposed Mass Loss Event | DTG Peak (°C) |

|---|---|---|

| 200 - 350 | Loss of benzyl group (C₇H₇) | ~300 |

| 350 - 600 | Decomposition of aminobenzamidoacetate core | Multiple peaks |

Molar Conductivity Studies in Solution

Molar conductivity measurements are used to determine whether a compound behaves as an electrolyte in solution. The measurement involves dissolving the compound in a polar solvent (like DMF or DMSO) and measuring the electrical conductivity of the solution. researchgate.net

This compound is a neutral organic molecule. It does not possess any ionic groups or readily ionizable protons under neutral conditions. Therefore, it is expected to be a non-electrolyte. researchgate.net Its solution in an organic solvent would exhibit very low molar conductivity values, similar to that of the pure solvent.

However, the aminobenzamide moiety is known to act as a ligand, coordinating with metal ions through the amino and amide groups. If this compound is used to synthesize metal complexes, molar conductivity studies become crucial for characterizing the resulting complexes. researchgate.net

Neutral Complexes: If the ligand coordinates to a metal ion and the charge is balanced by anionic co-ligands within the coordination sphere, the resulting complex will be neutral and non-electrolytic.

Ionic Complexes: If the charge of the metal ion is not fully neutralized within the coordination sphere, the complex will be ionic, and its solution will conduct electricity. The magnitude of the molar conductivity can help determine the electrolyte type (e.g., 1:1, 1:2, etc.). researchgate.net

For this compound itself, the expected molar conductivity would be negligible, confirming its non-electrolytic nature.

Based on the available information, a detailed article on the computational chemistry approaches to this compound cannot be generated. There is a lack of specific published research focusing on the Density Functional Theory (DFT) for molecular geometry optimization, vibrational frequency analysis, electronic structure analysis, and reaction pathway modeling for this particular compound.

Extensive searches for scholarly articles and scientific databases did not yield specific studies containing the detailed research findings and data tables required to populate the requested sections and subsections. Therefore, to maintain scientific accuracy and adhere to the strict content inclusions, the article cannot be written.

Chemical Reactivity and Derivatization Pathways of Benzyl 2 2 Aminobenzamido Acetate

Reactions Involving the Amino and Amide Functionalities

The presence of both a primary aromatic amine and a secondary amide group within the same molecule imparts a rich and varied chemical reactivity to Benzyl (B1604629) 2-(2-aminobenzamido)acetate. These functional groups can react independently or in concert to afford a wide range of derivatives.

Amide Group Reactivity in Acylation and Cyclization Processes

The amide linkage in Benzyl 2-(2-aminobenzamido)acetate can participate in several important reactions. While amides are generally less reactive than amines, under specific conditions, they can undergo acylation and play a crucial role in cyclization reactions. For instance, the nitrogen of the amide can be involved in intramolecular cyclization processes, particularly after the activation of the neighboring amino group or through reactions that promote the formation of a new ring. The acylation of the amide nitrogen itself is less common but can be achieved with highly reactive acylating agents.

Furthermore, the amide functionality is integral to the formation of various heterocyclic structures. In the synthesis of quinazolinones, for example, the amide nitrogen participates in the final ring-closing step. organic-chemistry.orgacs.orgnih.govrhhz.netscispace.com Similarly, in the formation of dibenzo[b,f] nih.govCurrent time information in Bangalore, IN.diazocine-6,12(5H,11H)-diones, the amide groups are fundamental components of the resulting eight-membered ring. nih.gov

Amine Reactivity in Condensation and Substitution Reactions

The primary aromatic amino group is the more nucleophilic and, therefore, the more reactive site in this compound for many chemical transformations. It readily participates in condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reactivity is a cornerstone for the synthesis of dihydroquinazolinones, where the initial step is the condensation of the amino group with an aldehyde. sciforum.netnih.govscirp.orgnih.gov

The amino group also undergoes substitution reactions. For instance, it can be acylated by reacting with acyl chlorides or anhydrides. This reaction is a key step in the synthesis of various derivatives, including a patented method for producing Sivelestat, where this compound is reacted with 4-(chlorosulfonyl)phenyl pivalate. google.com The nucleophilicity of the amine allows it to attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity is fundamental to building more complex molecular architectures from this versatile starting material.

Cyclization Reactions to Form Fused Heterocyclic Systems

The strategic placement of the amino and amide groups in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems through intramolecular or intermolecular cyclization reactions.

Synthesis of Quinazolinone and Dihydroquinazolinone Derivatives

This compound and its parent structure, 2-aminobenzamide (B116534), are widely used in the synthesis of quinazolinones and their dihydro derivatives, which are important scaffolds in medicinal chemistry. organic-chemistry.orgacs.orgnih.govrhhz.netscispace.comsciforum.netnih.govscirp.orgnih.gov

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones often involves the condensation of a 2-aminobenzamide derivative with an aldehyde or ketone. sciforum.netnih.govscirp.orgnih.gov The initial step is the formation of an imine intermediate through the reaction of the primary amino group with the carbonyl compound. Subsequent intramolecular cyclization, where the amide nitrogen attacks the imine carbon, leads to the formation of the dihydroquinazolinone ring. Various catalysts, including acids like p-toluenesulfonic acid and Lewis acids, can be employed to facilitate this reaction. sciforum.netscirp.org

Quinazolin-4(3H)-ones can be synthesized from 2-aminobenzamides through several methods. One common approach involves the reaction with aldehydes followed by an oxidation step. rhhz.net Alternatively, reaction with benzyl amines under oxidative conditions can also yield quinazolinones. rhhz.net Metal-free protocols using oxidants like hydrogen peroxide have been developed for a greener synthesis. acs.orgrhhz.net The reaction of 2-aminobenzamides with other carbon sources, such as dimethyl sulfoxide (B87167) (DMSO), can also lead to the formation of the quinazolinone ring. acs.org

| Product Type | Reactants | Key Reaction Type | Catalyst/Reagent Examples | Reference |

|---|---|---|---|---|

| Dihydroquinazolinones | 2-Aminobenzamide derivative + Aldehyde/Ketone | Condensation followed by cyclization | p-TSA, Fe3O4@GO, Choline (B1196258) chloride/Ascorbic acid NADES | sciforum.netnih.govscirp.org |

| Quinazolinones | 2-Aminobenzamide + Aldehyde | Condensation followed by oxidation | PIDA, H2O2 | organic-chemistry.orgrhhz.net |

| Quinazolinones | 2-Aminobenzamide + Benzyl amine | Oxidative condensation | H2O2 (metal-free) | rhhz.net |

| Quinazolinones | 2-Aminobenzamide + DMSO | Oxidative cyclization (DMSO as carbon source) | H2O2 | acs.org |

Formation of Dibenzo[b,f]nih.govCurrent time information in Bangalore, IN.diazocine-6,12(5H,11H)-diones

This compound is a precursor to intermediates that can be used in the synthesis of dibenzo[b,f] nih.govCurrent time information in Bangalore, IN.diazocine-6,12(5H,11H)-diones. These eight-membered heterocyclic compounds are of interest due to their potential biological activities. nih.gov The synthesis typically involves the coupling of an isatoic anhydride (B1165640) with a 2-aminobenzoic acid derivative to form a 2-(2-aminobenzamido)benzoate intermediate. Subsequent intramolecular cyclization, often promoted by a base such as sodium hydride, leads to the formation of the dibenzo[b,f] nih.govCurrent time information in Bangalore, IN.diazocine-6,12(5H,11H)-dione core. nih.gov This method allows for the creation of unsymmetrically substituted derivatives.

Access to Benzimidazole (B57391) and Quinoxaline Derivatives from Related Precursors

While direct synthesis from this compound is less common, the underlying 2-aminobenzamide scaffold is closely related to precursors used for synthesizing benzimidazoles and quinoxalines.

Benzimidazoles are typically synthesized from the reaction of o-phenylenediamines with aldehydes or carboxylic acids. ijarsct.co.inorganic-chemistry.org The reaction between an o-phenylenediamine (B120857) and an aldehyde proceeds through a condensation to form an imine, followed by cyclization and subsequent oxidation to yield the benzimidazole ring. uit.no Various catalytic systems, including acid catalysts and metal-based catalysts, have been developed to improve the efficiency of this transformation. ijarsct.co.inorganic-chemistry.org

Formation of Schiff Bases and Other Imine Derivatives

The chemical architecture of this compound incorporates a primary aromatic amine group, which is a reactive site for the formation of imines, commonly known as Schiff bases. This reaction typically involves the condensation of the primary amine with an aldehyde or a ketone. scispace.comresearchgate.net The general mechanism proceeds via a two-step pathway: the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the aldehyde or ketone, forming an unstable carbinolamine intermediate. This is followed by the elimination of a water molecule to yield the stable imine (C=N) double bond. scispace.com

The reaction is generally reversible and often requires heating and the removal of water to drive the equilibrium toward the product. Acid or base catalysis is frequently employed to facilitate the reaction. arpgweb.com Solvents like ethanol (B145695) or methanol (B129727) are commonly used for this transformation. arpgweb.com

Given the structure of this compound, its primary amine can react with a wide array of carbonyl compounds. For example, condensation with various substituted benzaldehydes or aliphatic ketones would yield the corresponding N-arylidene derivatives. While specific studies on this compound are not prevalent, the reactivity of the 2-aminobenzamide moiety is well-documented. For instance, reactions of related 2-aminobenzamides with aldehydes can lead to the formation of 2,3-dihydroquinazolin-4(1H)-ones through an initial imine formation followed by an intramolecular cyclization. researchgate.netscirp.org This suggests a potential pathway for this compound to form heterocyclic structures in addition to simple Schiff bases.

The table below summarizes typical conditions for Schiff base formation based on reactions with analogous primary aromatic amines.

Table 1: Representative Conditions for Schiff Base Synthesis

| Amine Reactant | Carbonyl Reactant | Catalyst/Solvent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aminopyridine | 4-Benzyloxy-benzaldehyde | Ethanol | Reflux | (4-Benzyloxy-benzylidene)pyridin-2-yl-amine | Good | scispace.com |

| Aniline | Benzil-2,4-dinitrophenylhydrazone | Ethanol | Reflux, 1 hr | Schiff base | N/A | ajgreenchem.com |

| Benzylamine | 2-Hydroxyacetophenone | Ethanol | Reflux, 1 hr | Imine | 76.3% | arpgweb.com |

| o-Phenylenediamine | Substituted Aromatic Aldehydes | nano-Fe₂O₃ / H₂O | Reflux | Benzimidazole (via imine intermediate) | Good to Excellent | rsc.org |

Functional Group Transformations and Modifications of the Benzyl Ester Moiety

The benzyl ester moiety in this compound is a key functional group that can be selectively transformed, primarily to deprotect the carboxylic acid. Benzyl esters are widely used as protecting groups in organic synthesis because they are relatively stable under various conditions but can be cleaved selectively under mild protocols. organic-chemistry.org The main transformations include hydrolysis to the carboxylic acid and transesterification to a different ester.

Hydrolysis and Debenzylation:

The most common method for cleaving a benzyl ester is catalytic hydrogenolysis. organic-chemistry.org This reaction is typically carried out using a palladium catalyst, such as palladium on charcoal (Pd/C), in the presence of a hydrogen source. organic-chemistry.org Molecular hydrogen (H₂) gas is a standard reagent, but transfer hydrogenation using donors like formic acid or triethylsilane can also be employed, often under milder and safer conditions. organic-chemistry.org The reaction results in the formation of the free carboxylic acid, N-(2-aminobenzoyl)glycine, and toluene (B28343) as a byproduct. This method is highly efficient and chemoselective, leaving other functional groups like the amide and the aromatic ring intact.

Alternatively, the benzyl ester can be hydrolyzed under acidic or basic conditions. archive.orggoogleapis.com Acid-catalyzed hydrolysis typically involves heating the ester in an aqueous acidic solution. googleapis.com Saponification, or base-mediated hydrolysis, uses a stoichiometric amount of a base like sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. archive.org The rate of hydrolysis of benzyl esters is influenced by the electronic and steric nature of the molecule. archive.org

Transesterification:

Transesterification is a process where the benzyl group is exchanged for a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by acids or bases. researchgate.net For instance, reacting this compound with a large excess of another alcohol, such as methanol or ethanol, in the presence of a catalyst would yield the corresponding methyl or ethyl ester. researchgate.netorganic-chemistry.org Enzymatic transesterification, using lipases, offers a green and highly selective alternative under mild conditions. mdpi.com

The following table details representative conditions for the modification of benzyl esters found in the literature.

Table 2: Typical Conditions for Benzyl Ester Transformations

| Transformation | Substrate Type | Reagents and Conditions | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenolysis | O-Benzyl ethers/esters | Pd/C, H₂ (gas) | Corresponding alcohol/acid + Toluene | Mild, high yield, chemoselective. | organic-chemistry.org |

| Transfer Hydrogenation | O-Benzyl groups | Pd/C, Formic acid | Corresponding alcohol/acid | Avoids use of H₂ gas. | organic-chemistry.org |

| Acid Hydrolysis | Benzyl acetate (B1210297) | Sulfonic acid type cation-exchange resin, H₂O, 20-30°C | Benzyl alcohol + Acetic acid | Heterogeneous catalyst. | googleapis.com |

| Base Hydrolysis (Saponification) | Benzyl benzoate | Aqueous NaOH | Benzyl alcohol + Sodium benzoate | Standard ester hydrolysis. | archive.org |

| Acid-Catalyzed Transesterification | Benzyl acetate | Glycerol, Acid catalyst | Benzyl alcohol + Glyceryl acetate | Glycerol as solvent and acyl acceptor. | researchgate.net |

| Enzymatic Transesterification | Benzyl alcohol + Vinyl acetate | Immobilized Lipase (B570770) B from Candida antarctica (CALB), Hexane, 30°C | Benzyl acetate | High conversion, mild conditions. | mdpi.com |

Coordination Chemistry of 2 2 Aminobenzamido Acetate Ligands

Ligand Design Principles for Metal Complexation

The design of ligands for specific metal complexation is a cornerstone of coordination chemistry. For ligands of the 2-(2-aminobenzamido)acetate family, the design principles revolve around the strategic placement of donor atoms to facilitate chelation. The structure of Benzyl (B1604629) 2-(2-aminobenzamido)acetate features several potential coordination sites: the primary amine nitrogen, the amide nitrogen and oxygen, and the ester's carbonyl oxygen. In its hydrolyzed form, 2-(2-aminobenzamido)acetic acid, the carboxylate group provides an additional strong binding site.

Key design principles for these ligands include:

Chelation: Polydentate ligands, which bind to a central metal ion through multiple donor atoms, form more stable complexes than monodentate ligands. This is known as the chelate effect. researchgate.net Analogues of 2-(2-aminobenzamido)acetate are designed to act as bidentate or tridentate ligands, forming stable five- or six-membered chelate rings with metal ions. researchgate.netnih.gov

Donor Atom Selection: The choice of donor atoms (N, O, S) influences the stability and properties of the resulting complex. The combination of hard (oxygen) and borderline (nitrogen) donor atoms in benzamidoacetate ligands makes them suitable for coordinating with a variety of transition metal ions. chemrevlett.com

Steric Hindrance: The presence of bulky substituents near the coordination sites can influence the geometry of the metal complex and its stability. researchgate.net This can be used to control the coordination number and favor specific structural architectures.

Flexibility and Preorganization: The conformational flexibility of the ligand backbone plays a crucial role. While some flexibility is necessary for the ligand to wrap around a metal ion, pre-organized ligands that require minimal conformational change upon complexation can lead to more stable complexes due to a smaller entropic penalty.

Coordination is often observed through the carbonyl oxygen of the amide and another donor atom, such as the amino nitrogen, leading to a stable chelate ring. researchgate.netnih.gov The specific coordination mode can be influenced by the reaction conditions, the nature of the metal ion, and the presence of other coordinating or non-coordinating anions. researchgate.netmdpi.com

Synthesis of Transition Metal Complexes with Benzamidoacetate Analogues

The synthesis of transition metal complexes with benzamidoacetate analogues typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. nih.govtruman.edutruman.edu The choice of solvent is critical, as it must dissolve both the ligand and the metal salt, and its coordinating ability can influence the final product. Alcohols, such as methanol (B129727) or ethanol (B145695), are commonly used. nih.govnih.gov

General synthetic procedures often involve:

Dissolving the ligand in a suitable solvent, sometimes with gentle heating.

Adding a solution of the metal salt (e.g., chloride, acetate (B1210297), or nitrate) to the ligand solution, often in a specific stoichiometric ratio (e.g., 1:1 or 1:2 metal-to-ligand). nih.govmdpi.com

The reaction mixture may be stirred at room temperature or refluxed for a period to ensure completion. nih.govnih.gov

The resulting complex often precipitates from the solution upon cooling or evaporation of the solvent. The solid product is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. researchgate.net

The pH of the reaction medium can also be a critical factor, as the deprotonation of the amide or carboxylic acid groups can be necessary for coordination.

Benzamidoacetate analogues readily form complexes with a range of divalent transition metal ions. The coordination geometry of these complexes is highly dependent on the metal ion and the specific ligand structure.

Cobalt(II) Complexes: Co(II) complexes with related ligands have been synthesized, often resulting in tetrahedral or octahedral geometries. nih.govunex.es For example, reactions of Co(II) acetate with imine hemisalen ligands have yielded both tetrahedral molecular complexes and coordination polymers. nih.gov

Nickel(II) Complexes: Ni(II) is known to form complexes with diverse geometries, including square-planar and octahedral. chemrevlett.comnih.gov The formation of a specific geometry is influenced by the ligand field strength and steric factors. Octahedral Ni(II) complexes are common and are typically paramagnetic. chemrevlett.comnih.gov

Copper(II) Complexes: Cu(II) complexes are abundant, and their structures are often subject to Jahn-Teller distortion, leading to distorted octahedral or square-planar geometries. mdpi.commdpi.comresearchgate.net Both monomeric and dimeric "paddle-wheel" type structures have been observed with related carboxylate and amide-containing ligands. researchgate.net

Zinc(II) Complexes: As a d¹⁰ ion, Zn(II) does not have ligand field stabilization energy and its complexes are typically colorless and diamagnetic. researchgate.netnih.gov The geometry is primarily determined by electrostatic and steric factors, with tetrahedral geometry being the most common, although octahedral complexes are also known. mdpi.comnih.govnih.gov Synthesis often involves reacting zinc acetate with the amine-containing ligand. nih.govmdpi.com

Characterization of Coordination Compounds (e.g., Spectroscopic, Magnetic Properties)

A suite of analytical techniques is employed to fully characterize the coordination compounds formed with benzamidoacetate analogues. These methods provide insights into the ligand's coordination mode, the geometry of the metal center, and the electronic properties of the complex. researchgate.netnih.govnih.gov

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. A shift in the stretching frequency of the amide C=O band to a lower wavenumber upon complexation indicates coordination through the carbonyl oxygen. researchgate.netresearchgate.netmdpi.com Similarly, changes in the N-H stretching vibrations can suggest the involvement of the amino or amide nitrogen in bonding.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about the d-d electronic transitions of the metal ion, which are indicative of the coordination geometry. For instance, the number and position of absorption bands in the visible region can help distinguish between octahedral and tetrahedral geometries for Co(II) and Ni(II) complexes. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex and provide evidence of coordination through shifts in the resonance of protons and carbons near the binding sites. nih.govrsc.org

Magnetic Properties:

Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a transition metal complex, which in turn provides information about its electronic configuration and geometry. du.edu.eggcnayanangal.comscribd.com

Paramagnetism: Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field. gcnayanangal.comyoutube.com The magnitude of this attraction is related to the magnetic moment (µ_eff).

Diamagnetism: Complexes where all electrons are paired are diamagnetic and are weakly repelled by a magnetic field. gcnayanangal.comyoutube.com Zn(II) complexes are typically diamagnetic. researchgate.net

The spin-only magnetic moment can be estimated using the formula: µ_so = √[n(n+2)], where 'n' is the number of unpaired electrons. Experimental magnetic moments for first-row transition metal complexes are often close to this spin-only value. researchgate.net

| Metal Ion | d-Electron Configuration | Typical Geometry | Unpaired Electrons (n) | Spin-Only Magnetic Moment (B.M.) | Typical Experimental Moment (B.M.) |

|---|---|---|---|---|---|

| Co(II) | d⁷ | Octahedral (high-spin) | 3 | 3.87 | 4.30 - 5.20 |

| Ni(II) | d⁸ | Octahedral | 2 | 2.83 | 2.90 - 3.40 |

| Cu(II) | d⁹ | Distorted Octahedral | 1 | 1.73 | 1.90 - 2.20 |

| Zn(II) | d¹⁰ | Tetrahedral/Octahedral | 0 | 0 | Diamagnetic |

Data compiled from representative values for high-spin complexes. researchgate.net

Thermodynamic and Kinetic Stability of Metal Complexes

The stability of a metal complex can be described in two distinct ways: thermodynamic stability and kinetic stability. scispace.com

Thermodynamic Stability: This refers to the extent to which the complex will form and persist at equilibrium. scispace.comscribd.com It is related to the change in Gibbs free energy (ΔG) for the formation reaction. A high formation constant (K_f) or stability constant (β) indicates a thermodynamically stable complex. scribd.com Factors that increase thermodynamic stability include:

The Chelate Effect: As mentioned, multidentate ligands like 2-(2-aminobenzamido)acetate form more stable complexes than comparable monodentate ligands. researchgate.net

Nature of the Metal Ion: The stability of complexes with divalent first-row transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Ligand Basicity: More basic ligands generally form more stable complexes.

Kinetic Stability: This refers to the rate at which a complex undergoes ligand exchange or decomposition reactions. scispace.comscribd.com Kinetically stable complexes are termed "inert," while those that react quickly are "labile." scispace.comslideshare.net It is important to note that thermodynamic stability and kinetic stability are not necessarily correlated. scispace.com A complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable but kinetically inert. scispace.com For example, inner orbital complexes with stronger metal-ligand bonds are typically more inert. slideshare.net

Structural Diversity in Metal-Ligand Architectures

The combination of versatile benzamidoacetate-type ligands with various metal ions leads to a remarkable diversity of structural architectures. nih.gov The final structure is a result of a delicate balance of several factors, including the coordination preferences of the metal ion, the denticity and flexibility of the ligand, the nature of the counter-ion, and the presence of solvent molecules that can act as co-ligands. nih.govscispace.comrsc.org

Observed architectures include:

Mononuclear Complexes: A single metal ion is coordinated by one or more ligand molecules. The geometry can be tetrahedral, square planar, or octahedral, depending on the metal and ligands. nih.govnih.gov

Dinuclear and Polynuclear Complexes: Ligands can bridge two or more metal centers, leading to discrete dinuclear or polynuclear clusters. nih.govscispace.com This can result in interesting magnetic or catalytic properties arising from metal-metal interactions.

Coordination Polymers (CPs): When a ligand is capable of bridging metal ions in a repeating fashion, infinite one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks can be formed. nih.govfrontiersin.org The topology of these networks is influenced by the geometry of both the metal coordination sphere and the ligand's shape and connectivity. nih.gov

Supramolecular Architectures Involving Benzamidoacetate Moieties

Exploration of Non-Covalent Interactions in Benzamidoacetate Systems

The structure of Benzyl (B1604629) 2-(2-aminobenzamido)acetate is ripe with opportunities for various non-covalent interactions, which are the primary driving forces behind the formation of supramolecular assemblies. These interactions, though weaker than covalent bonds, are highly directional and can collectively lead to stable and well-defined architectures.

Key potential non-covalent interactions for Benzyl 2-(2-aminobenzamido)acetate include:

Hydrogen Bonding: The presence of both hydrogen bond donors (the N-H groups of the amide and the amino group) and acceptors (the C=O groups of the amide and the ester, and the nitrogen of the amino group) makes hydrogen bonding a dominant force. These interactions are crucial in dictating the packing of molecules in the solid state and can lead to the formation of chains, sheets, or more complex three-dimensional networks. For instance, the amide N-H can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, a common motif in peptide and amide structures.

π-π Stacking: The two aromatic rings, the benzyl group and the aminobenzoyl group, can engage in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic systems, contribute significantly to the stability of the assembly. The geometry of this stacking can vary, from face-to-face to edge-to-face arrangements.

C-H···π Interactions: The C-H bonds of the benzyl and acetate (B1210297) moieties can act as weak hydrogen bond donors, interacting with the electron-rich π-systems of the aromatic rings.

The interplay of these interactions will ultimately determine the final supramolecular architecture. The relative strength and directionality of the hydrogen bonds, coupled with the less directional but significant π-π stacking and van der Waals forces, create a complex energy landscape with preferred orientations for molecular self-assembly.

Design Principles for Supramolecular Assembly

The rational design of supramolecular architectures relies on the predictable nature of non-covalent interactions. For benzamidoacetate systems, several design principles can be applied to control their self-assembly. rsc.org The concept of "supramolecular synthons," which are robust and predictable non-covalent interactions, is central to this design process.

For this compound, key supramolecular synthons could include:

Amide-Amide Hydrogen Bonding: The formation of hydrogen-bonded chains or tapes through the N-H···O=C interaction between amide groups is a highly reliable synthon. This can lead to the formation of one-dimensional arrays.

Carboxylic Acid Dimer Analogue: While this molecule is an ester, related N-benzoyl amino acids like hippuric acid are known to form robust hydrogen-bonded dimers. ebi.ac.uk

Aromatic Stacking Motifs: The presence of two phenyl rings allows for the deliberate engineering of π-π stacking interactions to guide the assembly in a specific direction.

By modifying the substitution pattern on the aromatic rings or altering the ester group, it is possible to tune the strength and directionality of these interactions, thereby influencing the resulting supramolecular architecture. For example, introducing electron-withdrawing or electron-donating groups on the phenyl rings can modulate the π-π stacking interactions.

| Interaction Type | Potential Participating Groups in this compound | Expected Influence on Assembly |

| Hydrogen Bonding | Amide N-H, Amine N-H, Amide C=O, Ester C=O | Directional control, formation of chains and sheets |

| π-π Stacking | Benzyl ring, Aminobenzoyl ring | Stabilization of layered structures |

| van der Waals Forces | Entire molecule | Overall cohesion and packing efficiency |

| C-H···π Interactions | Benzyl C-H, Acetate C-H, Aromatic rings | Fine-tuning of molecular orientation |

Self-Assembly Processes and Resulting Architectures

The spontaneous organization of molecules into ordered structures is known as self-assembly. For this compound, this process would likely be initiated by the formation of strong hydrogen bonds, leading to the creation of primary structural motifs like chains or dimers. These primary structures would then further assemble through weaker interactions such as π-π stacking and van der Waals forces to form more complex, three-dimensional architectures.

Based on studies of similar N-benzoyl glycine (B1666218) derivatives, we can hypothesize the formation of various architectures:

Lamellar Structures: The amphiphilic nature of the molecule, with its aromatic (hydrophobic) and amide/ester (more hydrophilic) parts, could lead to the formation of layered or lamellar structures. In such an arrangement, the aromatic groups might segregate through π-π stacking, while the polar amide and ester groups interact via hydrogen bonding.

Fibrous Networks: In certain solvents, the directional nature of hydrogen bonding could promote the growth of one-dimensional aggregates, which then entangle to form fibrous networks, potentially leading to gel formation.

Crystalline Solids: In the solid state, the molecules would adopt a highly ordered, crystalline structure that maximizes the favorable non-covalent interactions. The specific crystal packing would be a direct consequence of the interplay between the various interactions discussed earlier.

The resulting architecture is highly dependent on the conditions of the self-assembly process, including the choice of solvent, temperature, and concentration.

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the binding of a smaller "guest" molecule or ion within a larger "host" molecule. wikipedia.org The benzamidoacetate framework, with its potential to form defined cavities and recognition sites through self-assembly, could exhibit host-guest behavior.

The self-assembled structures of this compound could potentially act as hosts for small guest molecules. The cavities or channels within a crystalline lattice or a self-assembled aggregate could encapsulate guests that are complementary in size, shape, and chemical nature.

Molecular recognition is the specific binding of a guest to a host. The functional groups present in this compound could act as recognition sites. For instance:

The amide and amino groups could recognize and bind to guest molecules capable of forming hydrogen bonds.

The aromatic rings could provide a hydrophobic pocket for the inclusion of other aromatic guests through π-π stacking interactions.

While there is no specific research on the host-guest chemistry of this compound, studies on related systems, such as cyclodextrins complexing with aromatic carboxylic acids, demonstrate the principles of molecular recognition driven by a combination of hydrophobic and hydrogen bonding interactions. rsc.org The design of specific host-guest systems based on benzamidoacetate derivatives could be a promising area for future research, with potential applications in sensing, separation, and catalysis.

| Potential Guest Type | Key Interaction with Host | Potential Application |

| Small Aromatic Molecules | π-π stacking within aromatic domains | Separation of aromatic isomers |

| Anions/Cations | Electrostatic and hydrogen bonding with amide/amino groups | Ion sensing or transport |

| Polar Organic Molecules | Hydrogen bonding with amide and ester groups | Selective encapsulation and release |

Strategic Applications in Complex Organic Synthesis

Role as Versatile Synthons for Advanced Heterocyclic Frameworks

The benzamidoacetate scaffold, inherent in Benzyl (B1604629) 2-(2-aminobenzamido)acetate, is a cornerstone in the synthesis of a multitude of heterocyclic compounds, many of which are of significant medicinal and biological importance. The strategic placement of reactive functional groups allows for a variety of cyclization strategies to be employed, leading to the formation of diverse and complex heterocyclic cores.

Key heterocyclic frameworks synthesized from anthranilic acid derivatives, the parent structure of Benzyl 2-(2-aminobenzamido)acetate, include:

Quinazolinones : These fused heterocyclic systems are readily accessible through the reaction of anthranilic acid derivatives with a source of one carbon atom, such as formamide, or through cyclization of N-acylanthranilic acids. researchgate.netijarsct.co.in The presence of the amino and carboxyester groups in close proximity on the benzene (B151609) ring facilitates intramolecular cyclization, a key step in many quinazolinone syntheses. Research has demonstrated efficient methods for synthesizing quinazolinone derivatives from anthranilic acid and amides under microwave irradiation using clay catalysts. researchgate.net

Acridones : The intramolecular cyclization of N-phenylanthranilic acid derivatives is a common method for the synthesis of the acridone (B373769) scaffold, which is found in numerous biologically active natural products. researchgate.net Studies have shown that this cyclization can be effectively catalyzed by solid acids like MCM-41. researchgate.net Furthermore, a modular three-step synthesis of acridone natural products has been developed, starting from anthranilic acid derivatives. nih.gov The Ullmann condensation of anthranilic acids is a key step in the synthesis of various acridone alkaloids. nih.gov

Benzodiazepines : Derivatives of anthranilic acid are crucial starting materials for the synthesis of various benzodiazepine (B76468) frameworks, a class of compounds with widespread therapeutic applications. For instance, the synthesis of 2,3-benzodiazepines has been achieved through a one-pot, two-step acylation-hydrazine cyclization reaction. beilstein-journals.org

Dibenzo[b,f] researchgate.netoxazepines : The synthesis of this tricyclic heterocyclic system can be achieved through the reaction of anthranilic acid derivatives with suitable precursors. researchgate.net

The following table summarizes some of the advanced heterocyclic frameworks that can be synthesized from precursors structurally related to this compound.

| Heterocyclic Framework | Synthetic Precursor | Key Reaction Type |

| Quinazolinones | Anthranilic Acid Derivatives | Cyclocondensation |

| Acridones | N-Phenylanthranilic Acids | Intramolecular Cyclization |

| Benzodiazepines | Anthranilic Acid Derivatives | Acylation-Cyclization |

| Dibenzo[b,f] researchgate.netoxazepines | Anthranilic Acid Derivatives | Condensation-Cyclization |

Building Blocks for Polycyclic and Macrocyclic Systems

Beyond the synthesis of fundamental heterocyclic systems, the benzamidoacetate scaffold provides a strategic entry point for the construction of more elaborate polycyclic and macrocyclic structures. The ability to introduce multiple reaction sites and to control the stereochemistry of subsequent transformations makes it an invaluable tool for synthesizing complex natural products and their analogues.

Polycyclic Systems:

The acridone alkaloids, which are polycyclic in nature, are a prime example of complex structures built from anthranilic acid precursors. nih.govnih.gov The synthesis of these compounds often involves an initial intermolecular reaction to form an N-arylanthranilic acid, followed by an intramolecular cyclization to construct the core acridone ring system. Further elaborations can then be carried out to complete the synthesis of the natural product. For example, a modular and flexible three-step synthetic strategy has been developed for the synthesis of acridone natural products, starting from commercially available anthranilic acid and phenol (B47542) derivatives. nih.gov

The construction of dibenzo[b,f]heteropines, another class of polycyclic compounds, also utilizes anthranilic acid derivatives. beilstein-journals.orgnih.gov These syntheses often involve multi-step sequences that build the seven-membered ring onto the pre-existing benzene rings.

Macrocyclic Systems:

The incorporation of the 2-aminobenzamido moiety into peptide chains is a recognized strategy for inducing specific secondary structures and for the synthesis of macrocyclic peptides. The rigidity of the anthranilamide unit can help to pre-organize a linear peptide for macrocyclization, thereby facilitating the ring-closing reaction. Research has explored the synthesis of cyclic tetrapeptides containing an anthranilic acid residue, demonstrating the feasibility of both solution- and solid-phase methods for their preparation. nih.gov These macrocycles can serve as scaffolds for the development of new therapeutic agents and molecular probes. Furthermore, large libraries of macrocyclic peptides containing multiple and diverse N-alkylated residues, which can include anthranilamide units, have been synthesized to explore new bioactive compounds. nih.govresearchgate.net

Development of Novel Synthetic Methodologies Utilizing the Benzamidoacetate Scaffold

The unique reactivity of the benzamidoacetate scaffold has been harnessed to develop novel and efficient synthetic methodologies. These methods often take advantage of the compound's ability to participate in multicomponent reactions (MCRs) and cascade sequences, allowing for the rapid construction of molecular complexity from simple starting materials.

Multicomponent Reactions (MCRs):

Anthranilic acid and its derivatives are valuable components in various MCRs, which are one-pot reactions involving three or more starting materials. rug.nlnih.govnih.govbeilstein-journals.org These reactions are highly atom-economical and allow for the generation of diverse libraries of compounds for drug discovery. For instance, the Passerini and Ugi reactions, which are powerful tools for the synthesis of peptide-like molecules, can utilize derivatives of anthranilic acid to introduce the 2-aminobenzoyl moiety into the final product. biorxiv.orgnih.gov The development of a four-component coupling process involving aldehydes, primary amines, acid chlorides, and nucleophiles has been shown to generate multifunctional substrates that can be used in subsequent ring-forming reactions to produce a diverse array of functionalized heterocyclic scaffolds. nih.gov

The following table highlights some multicomponent reactions where the benzamidoacetate scaffold can be incorporated:

| Multicomponent Reaction | Key Features | Resulting Scaffold |

| Ugi Reaction | Four-component reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. | α-Acylamino amides |

| Passerini Reaction | Three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide. | α-Acyloxy carboxamides |

| Biginelli Reaction | Three-component reaction of an aldehyde, a β-ketoester, and urea. | Dihydropyrimidinones |

Cascade Reactions:

The benzamidoacetate scaffold is well-suited for the design of cascade reactions, where a single synthetic operation triggers a series of intramolecular transformations to form complex polycyclic systems. For example, the development of a catalytic aza-Nazarov cyclization allows for the construction of α-methylene-γ-lactam heterocycles. beilstein-journals.org While not directly involving an anthranilate, the principles of this type of cyclization could be applied to suitably designed benzamidoacetate derivatives.

Contribution to Fundamental Understanding of Organic Reactions and Molecular Design

The study of reactions involving the benzamidoacetate scaffold has contributed significantly to our fundamental understanding of organic reaction mechanisms and the principles of molecular design.

Mechanistic Studies:

The cyclization of N-acyl anthranilate derivatives to form quinazolinones and other heterocycles has been the subject of mechanistic studies aimed at understanding the factors that control the reaction pathway and selectivity. researchgate.net Computational studies on N-acylhydrazone derivatives, which share some structural similarities with this compound, have provided insights into their stability and electronic properties. ekb.eg These studies help in predicting the reactivity of related compounds and in designing more efficient synthetic routes.

Molecular Design and Structure-Activity Relationship (SAR) Studies:

The anthranilic acid scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This has led to its extensive use in the rational design of new therapeutic agents. By systematically modifying the substituents on the anthranilic acid core, chemists can explore the structure-activity relationships (SAR) and optimize the biological activity of a lead compound. For example, the rational design of adenylation enzyme inhibitors has utilized the anthranilic acid scaffold to develop novel antibacterial agents. mskcc.org Furthermore, anthranilic acid derivatives have been identified as novel inhibitors of protein glycation and associated oxidative stress. nih.gov

The design and synthesis of new quinazolinone derivatives with antimicrobial and biofilm inhibition effects have been guided by molecular docking studies, which help to predict the binding mode of the compounds to their biological targets. nih.gov These computational approaches, combined with experimental synthesis and biological evaluation, are powerful tools in modern drug discovery.

Q & A

Basic: What are the primary synthetic routes for Benzyl 2-(2-aminobenzamido)acetate?

Answer:

The compound can be synthesized via two main approaches:

- Enzyme-catalyzed esterification : Optimized using lipases or esterases under mild conditions (e.g., 40–50°C, pH 7–8) to minimize byproducts. Reaction parameters like substrate molar ratios (e.g., 1:1.5 acid-to-alcohol) and enzyme loading (5–10% w/w) are critical for yields >85% .

- Chemical catalysis : Acid-catalyzed methods (e.g., H₂SO₄) combined with solid acid catalysts like ammonium cerium phosphate [(NH₄)₂Ce(PO₄)₂·H₂O] enhance efficiency. A molar ratio of 1:1.2 (acid-to-alcohol) and 8–10 wt% catalyst at 80°C achieves ~90% conversion .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

Key methods include:

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for purity assessment (>98%) and quantification of residual solvents .

- Spectroscopy :

- Elemental analysis to verify C, H, N content (e.g., C: 67.6%, H: 5.6%, N: 9.8%) .

Advanced: How can reaction conditions be optimized for high-yield synthesis?

Answer:

Use statistical experimental design (e.g., uniform design or response surface methodology) to evaluate interactions between variables:

- Critical parameters : Reaction time (4–8 hrs), temperature (70–90°C), and catalyst loading (5–15 wt%). For example, a 7.5 wt% catalyst at 80°C for 6 hrs maximizes yield .

- Kinetic modeling : Fit data to pseudo-first-order or Michaelis-Menten models to identify rate-limiting steps (e.g., acyl transfer in enzyme-catalyzed reactions) .

- In situ monitoring : FT-IR or Raman spectroscopy tracks esterification progress in real time .

Advanced: How can contradictions in kinetic data during biosynthesis be resolved?

Answer:

Contradictions often arise from substrate inhibition or enzyme deactivation. Mitigation strategies include:

- Alternative parameter determination : Use progress curve analysis instead of initial rates to account for time-dependent enzyme inactivation .

- Substrate modulation : Reduce alcohol concentration (<1.5 M) to prevent competitive inhibition in lipase-mediated systems .

- Validation with multiple models : Compare Langmuir-Hinshelwood and Ping-Pong Bi-Bi mechanisms to identify the best-fit model for heterogeneous systems .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (UN 3082) .

- Ecotoxicity : Avoid aqueous release due to chronic toxicity to aquatic organisms (EC₅₀ for algae: <1 mg/L) .

Advanced: How can derivatives of this compound be designed for pharmacological studies?

Answer:

- Scaffold modification : Introduce substituents (e.g., halogens, methyl groups) at the benzamide or acetate positions via nucleophilic acyl substitution .

- Hydrazide derivatives : React with hydrazine hydrate to form 2-benzothiazolyl acetohydrazide, a precursor for Schiff base ligands with metal-binding potential .

- Biological screening : Use fluorescence-based assays (e.g., fluorescence quenching with BSA) to evaluate protein-binding affinity .

Advanced: How to address discrepancies in purity assessments between GC and HPLC?

Answer:

- Method calibration : Use certified reference standards (e.g., NIST-traceable) to validate both techniques .

- Byproduct identification : LC-MS/MS detects polar impurities (e.g., hydrolyzed glycine derivatives) that GC may miss .

- Cross-validate with elemental analysis : Discrepancies >2% in nitrogen content indicate unresolved contaminants .

Basic: What are the stability considerations for long-term storage?

Answer:

- Storage conditions : Keep in amber glass at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .

- Stability tests : Accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition when stored properly .

Advanced: How to evaluate catalytic efficiency of novel solid acid catalysts?

Answer:

- Turnover frequency (TOF) : Calculate as (moles product)/(moles catalyst × time). For ammonium cerium phosphate, TOF = 12.5 h⁻¹ under optimal conditions .

- Leaching tests : ICP-OES analysis of reaction filtrate confirms <0.1 ppm Ce³⁺, ensuring heterogeneous catalysis .

- Reusability : Catalyst retains >90% activity after 5 cycles with ethanol washing .

Advanced: What computational tools support mechanistic studies of synthesis pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products